molecular formula C30H35N3O5S B2762415 1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA CAS No. 850933-33-4

1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA

Cat. No.: B2762415
CAS No.: 850933-33-4
M. Wt: 549.69
InChI Key: UTFPNTXWSOWDKB-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is a complex organic compound that features a thiourea functional group This compound is notable for its intricate structure, which includes multiple methoxy groups and an indole moiety

Preparation Methods

The synthesis of 1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and benzyl components, followed by their coupling through a thiourea linkage. Common reagents used in these reactions include isothiocyanates and amines, under conditions that may involve heating and the use of solvents like dichloromethane or ethanol. Industrial production methods would likely scale up these reactions, optimizing for yield and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can convert the thiourea group to thiol or amine derivatives.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature controls. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Compared to other thiourea derivatives, 1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is unique due to its combination of methoxy and indole groups. Similar compounds include:

  • 1-(3,4,5-trimethoxybenzyl)-3-(2,5-dimethoxyphenyl)thiourea
  • 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxybenzyl)thiourea These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical properties and potential applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O5S/c1-19-22(23-9-7-8-10-24(23)31-19)13-14-33(18-20-15-27(36-4)29(38-6)28(16-20)37-5)30(39)32-25-17-21(34-2)11-12-26(25)35-3/h7-12,15-17,31H,13-14,18H2,1-6H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPNTXWSOWDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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